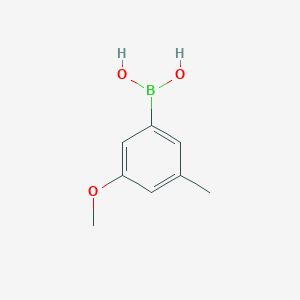![molecular formula C12H9N3 B1419859 4-苯基-7H-吡咯并[2,3-d]嘧啶 CAS No. 1168106-39-5](/img/structure/B1419859.png)
4-苯基-7H-吡咯并[2,3-d]嘧啶
描述
Synthesis Analysis
The synthesis of 4-phenyl-7H-pyrrolo[2,3-d]pyrimidine can involve various methods, including electrophilic substitution reactions. For instance, nucleophilic aromatic substitution and Suzuki coupling reactions have been employed to introduce substituents at different positions on the pyrrolo[2,3-d]pyrimidine ring .
Molecular Structure Analysis
The molecular structure of 4-phenyl-7H-pyrrolo[2,3-d]pyrimidine consists of a pyrrolopyrimidine core with a phenyl group attached at the 4-position. The nitrogen atoms at positions 1 and 3 form part of the six-membered ring .
Chemical Reactions Analysis
4-phenyl-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions. These include nucleophilic aromatic substitution and Suzuki coupling reactions. These reactions allow for the introduction of various functional groups at different positions on the pyrrolo[2,3-d]pyrimidine ring .
Physical And Chemical Properties Analysis
科学研究应用
合成和化学性质
4-苯基-7H-吡咯并[2,3-d]嘧啶衍生物已被广泛研究其合成和化学性质。例如,N-芳基-7H-吡咯并[2,3-d]嘧啶-4-胺通过涉及五氧化二磷、盐酸三乙胺和芳胺盐酸盐的反应制备,展示了一种合成这些化合物的方法 (Jørgensen等,1985)。此外,通过X射线结构分析确定了一种吡咯并[2,3-d]嘧啶化合物的结构,强调了结构分析在理解这些化合物中的重要性 (Peters & Kollenz,1981)。
生物活性
- 抗炎活性:一项研究表明,一些吡咯并[2,3-d]嘧啶衍生物具有显著的抗炎活性,表明它们在治疗炎症性疾病中的潜在用途 (Mohamed et al., 2013)。
- 磷酸二酯酶抑制:发现吡咯并[2,3-d]嘧啶化合物能够抑制cAMP-磷酸二酯酶,暗示了在调节细胞信号通路中的潜在应用 (Klumpp et al., 1989)。
- 抗癌和增敏剂:某些吡咯和吡咯并[2,3-d]嘧啶,特别是带有磺酰胺基团的化合物,表现出显著的抗癌活性和作为增敏剂的潜力 (Ghorab et al., 2010)。
药物开发
- 二氢叶酸还原酶抑制剂:合成的2,4-二氨基-7H-吡咯并[2,3-d]嘧啶已被评估为肺囊虫和弓形虫二氢叶酸还原酶的抑制剂,突显了它们在药物应用中的潜力 (Rosowsky等,2001)。
- 酪氨酸激酶抑制:一类5,7-二苯基-吡咯并[2,3d]嘧啶已被确认为酪氨酸激酶c-Src的有效抑制剂,表明它们在癌症治疗中的潜力 (Missbach et al., 2000)。
- 腺苷受体拮抗剂:吡咯并[2,3-d]嘧啶衍生物已被研究其与腺苷受体的亲和力,暗示了它们在靶向特定受体亚型中的应用 (Hess et al., 2000)。
属性
IUPAC Name |
4-phenyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-4-9(5-3-1)11-10-6-7-13-12(10)15-8-14-11/h1-8H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMVYDXYOLGHBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CNC3=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-7H-pyrrolo[2,3-d]pyrimidine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

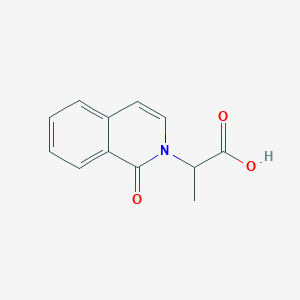

![(3-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1419779.png)

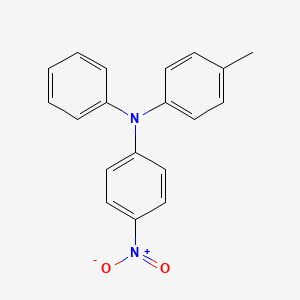
![6-methyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1419785.png)
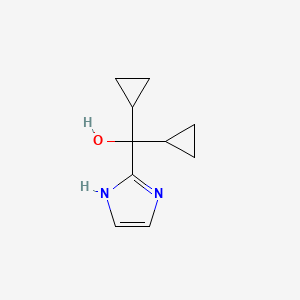

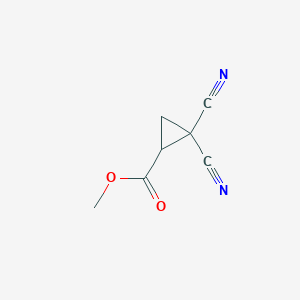
![Thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B1419789.png)

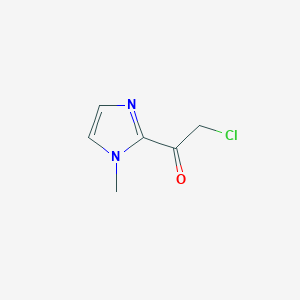
![Carbamic acid, [2-(cyclopropylamino)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B1419796.png)
